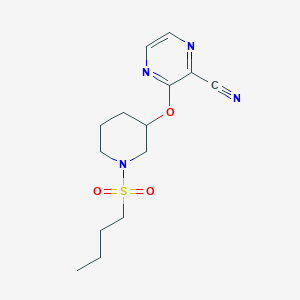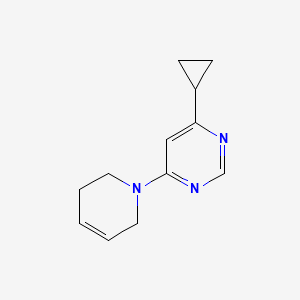
6-butyl-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butyl-2,3,4,9-tetrahydro-1H-carbazole (BT-CZ) is a heterocyclic compound that belongs to the carbazole family. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
6-butyl-2,3,4,9-tetrahydro-1H-carbazole acts as a competitive antagonist of the 5-HT2C receptor by binding to its orthosteric site. This prevents the binding of serotonin to the receptor, thereby blocking its downstream signaling pathways. This leads to a decrease in the activity of the receptor, which can have various effects depending on the specific physiological context.
Biochemical and Physiological Effects
6-butyl-2,3,4,9-tetrahydro-1H-carbazole has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been found to decrease food intake and body weight in rodents, suggesting a potential role in the treatment of obesity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, indicating a potential role in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole is its selectivity for the 5-HT2C receptor, which allows for specific manipulation of this receptor without affecting other serotonin receptors. However, one limitation of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole is its relatively low potency, which may require higher concentrations for effective manipulation of the receptor. Additionally, the effects of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole may be influenced by factors such as species differences, route of administration, and duration of treatment.
Orientations Futures
There are several potential future directions for research on 6-butyl-2,3,4,9-tetrahydro-1H-carbazole. One area of interest is the role of the 5-HT2C receptor in various physiological and pathological conditions, such as obesity, anxiety, and depression. Further studies could investigate the effects of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole in these conditions and explore its potential as a therapeutic agent. Another area of interest is the development of more potent and selective antagonists of the 5-HT2C receptor, which could improve the specificity and efficacy of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole in research and clinical applications.
Conclusion
In conclusion, 6-butyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist of the serotonin 5-HT2C receptor and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on 6-butyl-2,3,4,9-tetrahydro-1H-carbazole that could lead to important discoveries and advancements in the field.
Méthodes De Synthèse
6-butyl-2,3,4,9-tetrahydro-1H-carbazole can be synthesized via a one-pot reaction involving the condensation of 2-nitrobenzaldehyde and butylamine, followed by reduction with sodium borohydride. The product can be purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Applications De Recherche Scientifique
6-butyl-2,3,4,9-tetrahydro-1H-carbazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety. This makes 6-butyl-2,3,4,9-tetrahydro-1H-carbazole a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
6-butyl-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h9-11,17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZVSXUADCEADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-2,3,4,9-tetrahydro-1H-carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)








![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2886982.png)
amino}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2886983.png)

![7-(4-bromophenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886987.png)
